molecular formula C18H23N3O4 B2633141 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide CAS No. 1775546-33-2

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide

Cat. No.: B2633141
CAS No.: 1775546-33-2
M. Wt: 345.399
InChI Key: OKQLTKLXCAUGHT-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of both oxo and diazaspiro groups in its structure makes it an interesting subject for research in medicinal chemistry and material science.

Scientific Research Applications

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the acetamide group. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

    Spirocyclic Core Formation: The spirocyclic core can be synthesized using a cyclization reaction involving a suitable precursor, such as a hydantoin derivative. This step may require the use of strong bases like potassium carbonate and high temperatures.

    Acetamide Group Introduction: The acetamide group is introduced through a nucleophilic substitution reaction. This step involves reacting the spirocyclic intermediate with an acylating agent, such as acetic anhydride, in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles like amines or thiols replace the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding domain.

Comparison with Similar Compounds

Similar Compounds

    2,4-dioxo-1,3-diazaspiro[4.5]decane derivatives: These compounds share the spirocyclic core but differ in their substituents.

    Hydantoin derivatives: Similar in structure but lack the spirocyclic feature.

    Acetamide derivatives: Compounds with acetamide groups but different core structures.

Uniqueness

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide is unique due to its combination of a spirocyclic core and an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12(2)13-4-3-5-14(10-13)19-15(22)11-21-16(23)18(20-17(21)24)6-8-25-9-7-18/h3-5,10,12H,6-9,11H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQLTKLXCAUGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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